molecular formula C27H23NO7 B4635809 4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Cat. No.: B4635809
M. Wt: 473.5 g/mol
InChI Key: DGVJRISVCHUOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by its complex structure, which includes a chromen core, a phenoxy group, and a benzyloxycarbonyl-protected amino butanoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate diketone under acidic conditions.

    Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol reacts with a halogenated chromen derivative.

    Attachment of the Benzyloxycarbonyl-Protected Amino Butanoate: This step involves the coupling of the chromen derivative with a benzyloxycarbonyl-protected amino butanoate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate can undergo various chemical reactions, including:

    Oxidation: The chromen core can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. The phenoxy group and the benzyloxycarbonyl-protected amino butanoate moiety can enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and induction of cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
  • 4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate
  • 2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-3-[4-(benzyloxy)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoate

Uniqueness

4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl-protected amino butanoate moiety enhances its stability and allows for selective deprotection under mild conditions, making it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

(4-oxo-3-phenoxychromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO7/c29-25(12-7-15-28-27(31)33-17-19-8-3-1-4-9-19)35-21-13-14-22-23(16-21)32-18-24(26(22)30)34-20-10-5-2-6-11-20/h1-6,8-11,13-14,16,18H,7,12,15,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVJRISVCHUOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Reactant of Route 2
Reactant of Route 2
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Reactant of Route 3
Reactant of Route 3
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Reactant of Route 4
Reactant of Route 4
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Reactant of Route 5
Reactant of Route 5
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Reactant of Route 6
Reactant of Route 6
4-oxo-3-phenoxy-4H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.